N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
説明
N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 3-fluorophenyl group, and a 3,4-dimethylphenyl acetamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, akin to methods described for structurally related acetamides and oxadiazoles .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-15-7-9-20(11-16(15)2)30-23(34)14-33-13-22(24(35)21-10-8-17(3)29-26(21)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBNTATYZIYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes an oxadiazole moiety and a naphthyridine framework. The presence of the fluorine atom and various methyl groups enhances its lipophilicity and potentially its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through multiple mechanisms:
-
Mechanisms of Action :
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells.
- Disruption of cellular signaling pathways.
-
Case Studies :
- A study involving oxadiazole derivatives reported that similar compounds exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against various cancer cell lines such as SNB-19 and OVCAR-8 . The specific activity of N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide remains to be fully elucidated.
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide can be influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases potency against target enzymes.
- Methyl Groups : Methyl substitutions on the aromatic rings improve lipophilicity and cellular uptake.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules in terms of structural features , synthetic routes , and spectroscopic properties , based on evidence from peer-reviewed studies.
Structural Analogues and Functional Group Variations
Key Observations :
- The 3-fluorophenyl group may enhance lipophilicity and binding affinity compared to chlorophenyl or nitrophenyl substituents in analogues .
- The 1,8-naphthyridine core is less common in the cited analogues, which predominantly use phthalimide or triazole-acetamide scaffolds .
Spectroscopic Properties
Comparative spectral data highlight functional group distinctions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
